molecular formula C21H20FN3O4S B2598699 methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251630-21-3

methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2598699
CAS No.: 1251630-21-3
M. Wt: 429.47
InChI Key: FSHNOMMRUPTEQF-UHFFFAOYSA-N
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Description

Methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a fluorophenyl group, and a tetrahydroisoquinoline sulfonyl moiety, making it a unique structure with diverse chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an appropriate alkylating agent.

    Attachment of the Tetrahydroisoquinoline Sulfonyl Moiety: This step involves the sulfonylation of tetrahydroisoquinoline using a sulfonyl chloride derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially leading to the formation of hydrazine derivatives or sulfinic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Hydrazine derivatives, sulfinic acids

    Substitution: Various substituted fluorophenyl derivatives

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3-chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-[(3-bromophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-[(3-methylphenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

The presence of the fluorophenyl group in methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate imparts unique electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-21(26)19-14-24(12-15-5-4-8-18(22)11-15)23-20(19)30(27,28)25-10-9-16-6-2-3-7-17(16)13-25/h2-8,11,14H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHNOMMRUPTEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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